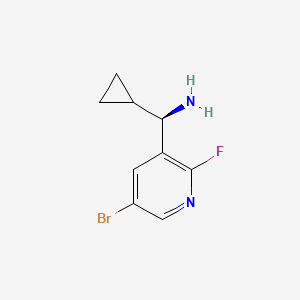
3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide is a halogenated heterocyclic compound. It is commonly used as a building block in organic synthesis due to its reactivity and versatility. This compound is particularly significant in the field of medicinal chemistry, where it serves as an intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide typically involves the bromination of 6-methoxy-2-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the desired bromomethyl derivative .
Industrial Production Methods
For large-scale industrial production, the process may involve the use of more environmentally friendly and cost-effective reagents. For example, the bromination can be carried out using hydrobromic acid (HBr) in the presence of a suitable solvent like xylene. This method allows for the efficient removal of water through azeotropic distillation, resulting in a higher yield of the product .
化学反应分析
Types of Reactions
3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
科学研究应用
3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of 3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of pharmaceuticals and other biologically active compounds, where the compound acts as a key intermediate in forming the desired molecular structures .
相似化合物的比较
Similar Compounds
3-(Bromomethyl)-5-methylpyridine hydrobromide: Another bromomethyl-substituted pyridine used in similar applications.
2-Bromo-3-methoxythiophene: A brominated thiophene derivative used in the synthesis of polythiophenes and other functional materials.
Uniqueness
3-(Bromomethyl)-6-methoxy-2-methylpyridine hydrobromide is unique due to the presence of both a bromomethyl and a methoxy group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of a wide range of compounds.
属性
分子式 |
C8H11Br2NO |
|---|---|
分子量 |
296.99 g/mol |
IUPAC 名称 |
3-(bromomethyl)-6-methoxy-2-methylpyridine;hydrobromide |
InChI |
InChI=1S/C8H10BrNO.BrH/c1-6-7(5-9)3-4-8(10-6)11-2;/h3-4H,5H2,1-2H3;1H |
InChI 键 |
PPALDJQIXSXFHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)OC)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B13001687.png)
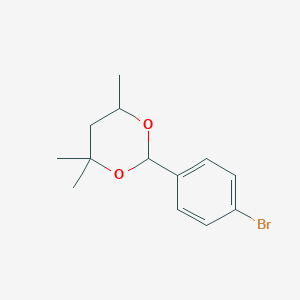
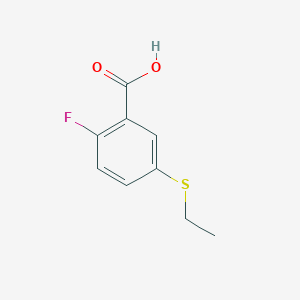
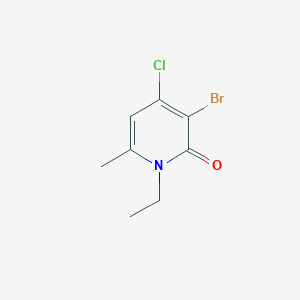
![7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001703.png)
![(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylicacid](/img/structure/B13001706.png)

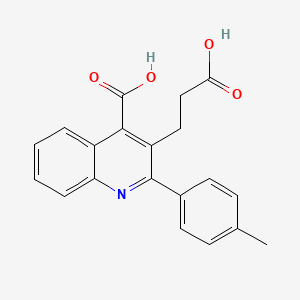

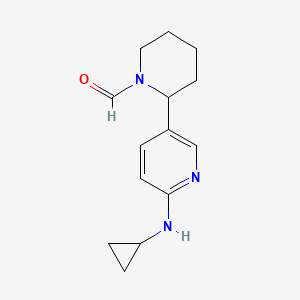
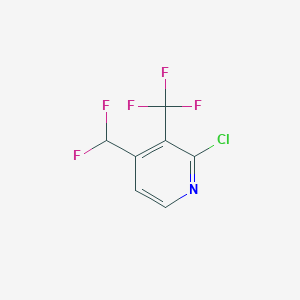
![7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B13001754.png)
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13001755.png)
